molecular formula C19H17F3N4O B12249444 2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole

2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole

Cat. No.: B12249444
M. Wt: 374.4 g/mol
InChI Key: VGKPFQLIXHRBMI-UHFFFAOYSA-N
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Description

2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, fused with an octahydropyrrolo[3,4-c]pyrrole structure, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyridine Ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction using reagents such as trifluoromethyl iodide and a suitable base.

    Cyclization: The octahydropyrrolo[3,4-c]pyrrole structure is formed through a cyclization reaction, often involving a condensation reaction between a diamine and a diketone.

    Benzoxazole Formation: The final step involves the formation of the benzoxazole ring through a cyclization reaction between an o-aminophenol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid: Similar in structure but lacks the octahydropyrrolo[3,4-c]pyrrole and benzoxazole moieties.

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains the trifluoromethyl-pyridine structure but differs in other functional groups.

Uniqueness

2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole is unique due to its combination of the trifluoromethyl-pyridine, octahydropyrrolo[3,4-c]pyrrole, and benzoxazole structures, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H17F3N4O

Molecular Weight

374.4 g/mol

IUPAC Name

2-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3-benzoxazole

InChI

InChI=1S/C19H17F3N4O/c20-19(21,22)14-4-3-7-23-17(14)25-8-12-10-26(11-13(12)9-25)18-24-15-5-1-2-6-16(15)27-18/h1-7,12-13H,8-11H2

InChI Key

VGKPFQLIXHRBMI-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=C(C=CC=N3)C(F)(F)F)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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